molecular formula C19H23ClN4O3 B5660967 1-(3-chloro-4-methoxyphenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide

1-(3-chloro-4-methoxyphenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B5660967
M. Wt: 390.9 g/mol
InChI Key: MXQSOEPVYWGBEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds like the one typically involves multi-step chemical reactions, starting from simpler precursors. For instance, compounds with similar structures have been synthesized through reactions involving intermediates like ethyl 5-aminopyrazole-4-carboxylate, triethyl orthoformate, and amines, leading to pyrazolo[3,4-d]pyrimidin-4-ones, which can then be further modified to achieve the desired structure (Finlander & Pedersen, 1985).

Molecular Structure Analysis

The detailed molecular structure of organic compounds is typically determined using techniques such as X-ray crystallography. For example, a compound with potential activity, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, was analyzed through X-ray crystallography to reveal its crystal structure and molecular dimensions (Ganapathy et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. For instance, compounds containing pyrazole rings can undergo various chemical reactions, including nucleophilic substitution and Mannich base formation, which can be used to introduce new functional groups or modify the compound's structure (Finlander & Pedersen, 1985).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments and applications. These properties can be determined through various analytical techniques, including differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and X-ray crystallography (Ganapathy et al., 2015).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards different reagents, and stability, are defined by the compound's molecular structure. Studies on similar compounds have shown how different substituents and structural features influence these properties, leading to a better understanding of the compound's behavior in chemical reactions and potential applications in various fields (Finlander & Pedersen, 1985).

properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O3/c1-22(7-6-13-10-21-23(2)11-13)19(26)14-8-18(25)24(12-14)15-4-5-17(27-3)16(20)9-15/h4-5,9-11,14H,6-8,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQSOEPVYWGBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCN(C)C(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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